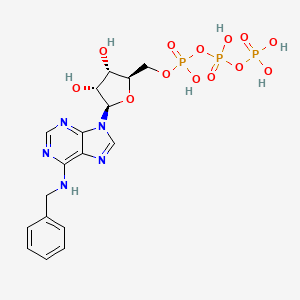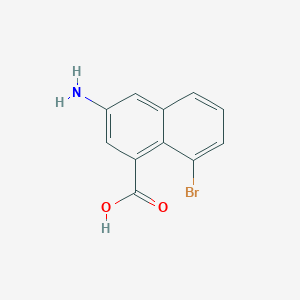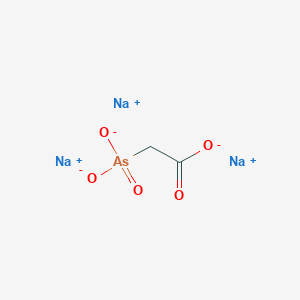
Sodium 2-arsonatoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-arsonatoacetate is an organoarsenic compound with the chemical formula C2H4AsNaO4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 2-arsonatoacetate can be synthesized through the reaction of arsenic acid with sodium acetate under controlled conditions. The reaction typically involves the following steps:
- Dissolving arsenic acid in water.
- Adding sodium acetate to the solution.
- Heating the mixture to facilitate the reaction.
- Isolating the product through crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The process generally includes:
- Mixing arsenic acid and sodium acetate in a reactor.
- Controlling the temperature and pH to optimize the reaction yield.
- Using filtration and crystallization methods to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-arsonatoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds.
Applications De Recherche Scientifique
Sodium 2-arsonatoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium 2-arsonatoacetate involves its interaction with various molecular targets and pathways. It can bind to proteins and enzymes, inhibiting their activity. The compound’s effects are mediated through its ability to interfere with cellular processes, leading to changes in cell function and viability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium arsenate: Similar in structure but differs in its oxidation state and reactivity.
Sodium arsenite: Another arsenic compound with distinct chemical properties and applications.
Sodium methylarsonate: A methylated derivative with unique biological activities.
Uniqueness
Sodium 2-arsonatoacetate stands out due to its specific chemical structure, which allows it to participate in a variety of reactions and applications. Its unique combination of properties makes it a valuable compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C2H2AsNa3O5 |
|---|---|
Poids moléculaire |
249.93 g/mol |
Nom IUPAC |
trisodium;2-arsonatoacetate |
InChI |
InChI=1S/C2H5AsO5.3Na/c4-2(5)1-3(6,7)8;;;/h1H2,(H,4,5)(H2,6,7,8);;;/q;3*+1/p-3 |
Clé InChI |
FXLDTIDAEJIGOF-UHFFFAOYSA-K |
SMILES canonique |
C(C(=O)[O-])[As](=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


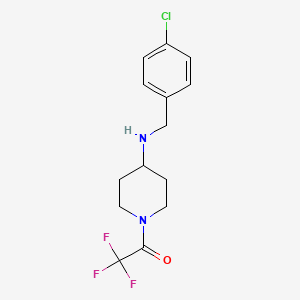
![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
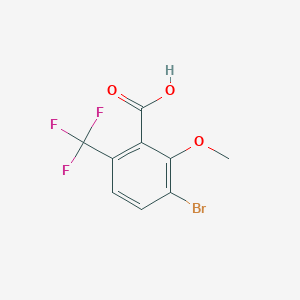
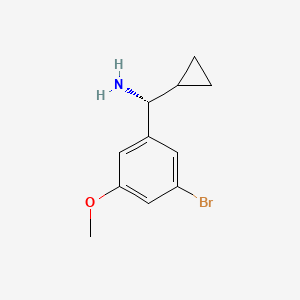
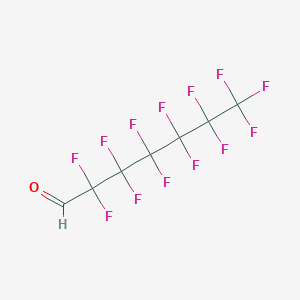
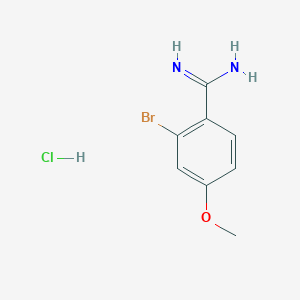
![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12844647.png)

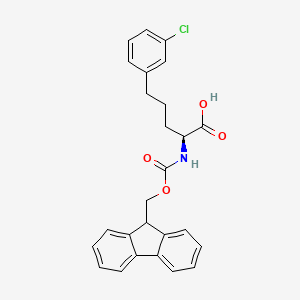
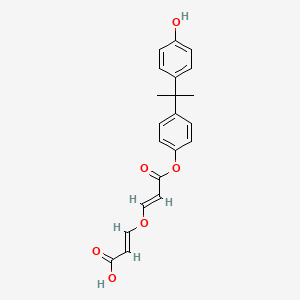

![7-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B12844689.png)
